



Application Notes and Protocols for Radiolabeled D-Carnitine in Transport Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine is a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. While L-carnitine is the biologically active enantiomer, D-carnitine is of significant interest in transport studies as a competitive inhibitor of L-carnitine uptake. Understanding the transport kinetics and inhibitory potential of D-carnitine is crucial for elucidating the mechanisms of carnitine transport and for the development of drugs that may interact with these pathways. Radiolabeled D-carnitine serves as a valuable tool for these investigations, allowing for direct measurement of its transport and competitive binding to carnitine transporters.

The primary transporter responsible for the cellular uptake of carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2), a sodium-dependent, high-affinity transporter encoded by the SLC22A5 gene.[1][2] This transporter is widely expressed in tissues with high energy demands, such as skeletal muscle, heart, and kidney.[3] D-carnitine has been shown to interact with and inhibit L-carnitine transport via OCTN2.[4][5][6]

These application notes provide detailed protocols and data for the use of radiolabeled Dcarnitine in transport studies, focusing on uptake assays and competitive inhibition studies in cell-based models.



Data Presentation

Table 1: Kinetic Parameters for D-Carnitine and L-

Carnitine Transport

Substrate	Transporter /System	Cell Type/Tissue	K_m_ (µM)	V_max_ (nmol/min/ mg protein or similar)	Citation(s)
D-Carnitine	Carnitine Transporter	Guinea-pig enterocytes	5	Not specified	[5]
D-Carnitine	Carnitine Transporter	Rat kidney cortex slices	166	15 nmol/min/mL intracellular fluid	[5]
L-Carnitine	OCTN2	HEK293 cells	4.34	Not specified	[1][4]
L-Carnitine	OCTN2	Caki-1 cells	15.90	Not specified	[7][8]
L-Carnitine	Carnitine Transporter	Guinea-pig enterocytes	6-7	Not specified	[5]
L-Carnitine	Carnitine Transporter	Rat kidney cortex slices	90	22 nmol/min/mL intracellular fluid	[5]

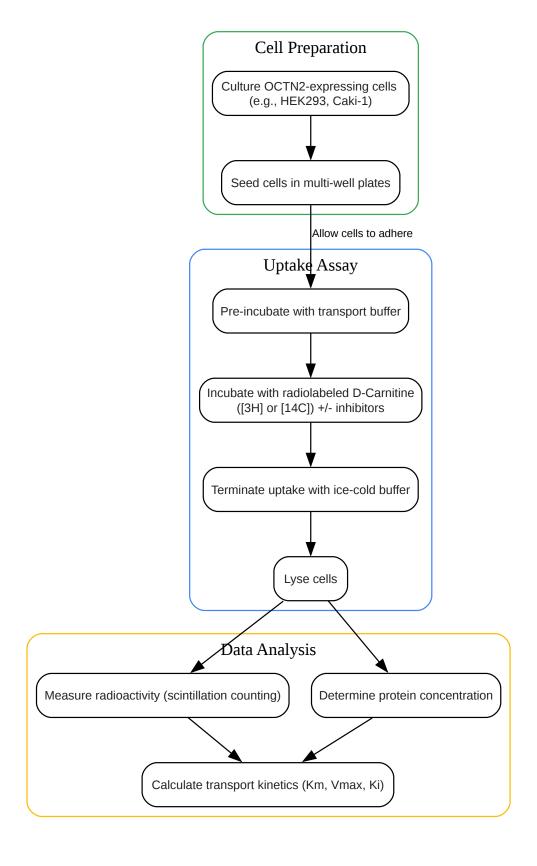
Table 2: Inhibition of L-Carnitine Transport by D-Carnitine and Other Inhibitors



Inhibitor	Transporter	Cell Line	IC_50_ (μM)	Inhibition Type	Citation(s)
D-Carnitine	OCTN2	HEK293 cells	High Affinity	Competitive	[4]
Etoposide	hOCTN2	HEK293 cells	55.0	Competitive	[9]
Verapamil	OCTN2	Not specified	Potent Inhibitor	Not specified	[9]
Mildronate	OCTN2	Not specified	62	Not specified	[10]
Butyryl-L- carnitine	hOCTN2	HRPE cells	1.5 ± 0.3	Competitive	[11]

Mandatory Visualizations

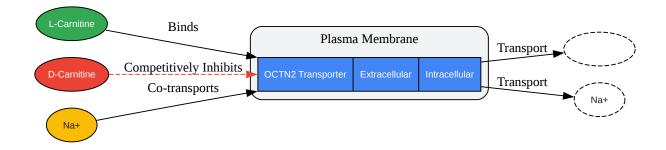




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Caption: Experimental workflow for a radiolabeled D-carnitine uptake assay.





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Caption: Competitive inhibition of L-carnitine transport by D-carnitine via OCTN2.

Experimental Protocols

Protocol 1: Radiolabeled D-Carnitine Uptake Assay in OCTN2-Expressing HEK293 Cells

This protocol is adapted from methods used for radiolabeled L-carnitine uptake studies and can be applied to determine the kinetic parameters of D-carnitine transport.[9][12]

Materials:

- HEK293 cells stably transfected with human OCTN2 (or vector-only transfected control cells)
- Radiolabeled D-carnitine (e.g., [³H]D-carnitine or [¹⁴C]D-carnitine). Note: Commercially available sources may be limited; custom synthesis may be required.
- Unlabeled D-carnitine and L-carnitine
- Poly-D-lysine coated 24-well plates
- Transport Buffer (pH 7.4): 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.6 mM D-glucose, 25 mM HEPES.
- Sodium-free Transport Buffer: Replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride (NMDG-Cl).



- · Ice-cold Transport Buffer for washing
- Cell Lysis Buffer: 1% (w/v) Triton X-100 in water or 0.1 M NaOH
- Scintillation cocktail
- BCA or Bradford protein assay reagents

Procedure:

- Cell Culture and Seeding:
 - Culture OCTN2-HEK293 and vector-control HEK293 cells in appropriate media.
 - Seed cells at a density of 2 x 10⁵ cells/well in poly-D-lysine coated 24-well plates and grow to confluence (typically 48-72 hours).
- Uptake Assay:
 - On the day of the experiment, aspirate the culture medium and wash the cells twice with 1
 mL of pre-warmed (37°C) Transport Buffer.
 - Prepare the uptake solutions containing a fixed concentration of radiolabeled D-carnitine and varying concentrations of unlabeled D-carnitine (for K_m_ determination) in Transport Buffer. A typical range for unlabeled D-carnitine could be 0-1000 μM.
 - To initiate the uptake, aspirate the wash buffer and add 0.5 mL of the uptake solution to each well.
 - Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes, determined from initial time-course experiments to ensure linear uptake).
 - To terminate the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold Transport Buffer.
- Cell Lysis and Radioactivity Measurement:



- Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for at least
 30 minutes at room temperature with gentle agitation.
- \circ Transfer an aliquot (e.g., 400 μ L) of the cell lysate to a scintillation vial containing 4 mL of scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- · Protein Quantification:
 - Use a separate aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or Bradford protein assay.
- Data Analysis:
 - Calculate the uptake rate as picomoles of D-carnitine per milligram of protein per minute.
 - Subtract the uptake measured in vector-control cells from the uptake in OCTN2expressing cells to determine OCTN2-specific transport.
 - Plot the uptake rate against the concentration of unlabeled D-carnitine and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for D-carnitine transport.

Protocol 2: Competitive Inhibition of Radiolabeled L-Carnitine Uptake by D-Carnitine

This protocol determines the inhibitory constant (K_i_) of D-carnitine for the OCTN2-mediated transport of L-carnitine.

Materials:

• Same as Protocol 1, with the addition of radiolabeled L-carnitine (e.g., [³H]L-carnitine or [¹⁴C]L-carnitine).

Procedure:

Cell Culture and Seeding:



- Follow the same procedure as in Protocol 1.
- Inhibition Assay:
 - Wash the cells as described in Protocol 1.
 - Prepare uptake solutions containing a fixed concentration of radiolabeled L-carnitine (typically at or below the K_m_ for L-carnitine, e.g., 2.5 μM) and varying concentrations of unlabeled D-carnitine as the inhibitor (e.g., 0-1000 μM).
 - Initiate, incubate, and terminate the uptake as described in Protocol 1.
- Cell Lysis, Radioactivity Measurement, and Protein Quantification:
 - Follow the same procedures as in Protocol 1.
- Data Analysis:
 - Calculate the percentage of inhibition of L-carnitine uptake at each concentration of Dcarnitine.
 - Plot the percentage of inhibition against the log concentration of D-carnitine to determine the IC_50_ value (the concentration of D-carnitine that inhibits 50% of L-carnitine transport).
 - Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation for competitive inhibition: K_i_ = IC_50_ / (1 + [S]/K_m_) where [S] is the concentration of radiolabeled L-carnitine used in the assay, and K_m_ is the Michaelis-Menten constant for L-carnitine transport by OCTN2.[13]

Conclusion

The protocols and data presented provide a framework for utilizing radiolabeled D-carnitine in transport studies. These experiments are essential for characterizing the interaction of D-carnitine with carnitine transporters, particularly OCTN2, and for understanding the potential for competitive inhibition of L-carnitine transport. Such studies are valuable for basic research into nutrient transport and for preclinical drug development to screen for compounds that may interfere with carnitine homeostasis.



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